

2-Methoxy-4,6-dimethylpyrimidin-5-OL chemical structure and IUPAC name.

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Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyrimidin-5-OL

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An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyrimidin-5-ol

This technical guide provides a comprehensive analysis of **2-Methoxy-4,6-dimethylpyrimidin-5-ol**, a substituted pyrimidine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of many biologically active molecules, and understanding the nuances of its derivatives is paramount for novel molecular design and synthesis.

Chemical Identity and Nomenclature

The precise chemical identity of a molecule is fundamental to all subsequent research. For the compound in question, the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is **2-methoxy-4,6-dimethylpyrimidin-5-ol**.

This name precisely describes the molecular architecture: a central pyrimidine ring functionalized with a methoxy group at the 2-position, two methyl groups at positions 4 and 6, and a hydroxyl group at the 5-position.

Chemical Structure

The two-dimensional representation of **2-Methoxy-4,6-dimethylpyrimidin-5-ol** is crucial for visualizing its atomic connectivity and functional group arrangement.

Caption: 2D Chemical Structure of **2-Methoxy-4,6-dimethylpyrimidin-5-ol**

Physicochemical Properties

A summary of the key computed physicochemical properties of a closely related analog, 2-methoxy-4-methylpyrimidin-5-ol, is presented in Table 1. These values, primarily sourced from the PubChem database, offer valuable insights into the molecule's behavior in various chemical and biological environments.[\[1\]](#)

Property	Value	Source
Molecular Weight	140.14 g/mol	PubChem [1]
XLogP3-AA	0.6	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	4	PubChem [1]
Rotatable Bond Count	1	PubChem [1]
Exact Mass	140.058577502 Da	PubChem [1]
Topological Polar Surface Area	55.2 Å ²	PubChem [1]

Proposed Synthesis and Methodologies

While specific, peer-reviewed synthetic protocols for **2-Methoxy-4,6-dimethylpyrimidin-5-ol** are not readily available in the public domain, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. The synthesis of structurally similar compounds, such as 2-bromo-4,6-dimethylpyrimidin-5-ol, provides a strong foundation for a proposed pathway.[\[2\]](#)

A logical approach would involve the initial synthesis of a 4,6-dimethylpyrimidin-5-ol core, followed by functionalization at the 2-position.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for **2-Methoxy-4,6-dimethylpyrimidin-5-ol**.



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Caption: Proposed Synthetic Workflow for **2-Methoxy-4,6-dimethylpyrimidin-5-ol**

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This initial step involves the cyclization of a β -dicarbonyl compound with formamide. A similar procedure has been described for the synthesis of 4,6-dimethylpyrimidin-5-ol.[2]

- To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.
- Reflux the reaction mixture for an extended period (e.g., 12 hours).
- Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Basify the mixture with an aqueous solution of ammonium hydroxide and reflux for an additional period (e.g., 5 hours).
- After cooling, concentrate the mixture and add a suitable organic solvent (e.g., acetone) to precipitate the product.
- Isolate the crude 4,6-dimethylpyrimidin-5-ol by filtration and wash with a cold solvent.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidin-5-ol

The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution.

- To a solution of 4,6-dimethylpyrimidin-5-ol, add a chlorinating agent such as phosphorus oxychloride (POCl_3).
- Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS.
- Carefully quench the reaction by pouring it onto crushed ice.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidin-5-ol.

Step 3: Synthesis of **2-Methoxy-4,6-dimethylpyrimidin-5-ol**

The final step involves a nucleophilic aromatic substitution reaction to introduce the methoxy group.

- Dissolve the crude 2-chloro-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.
- Add a solution of sodium methoxide in methanol dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Neutralize the reaction with a mild acid (e.g., acetic acid).
- Concentrate the mixture under reduced pressure to remove the methanol.
- Partition the residue between water and an organic solvent (e.g., dichloromethane).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

- Purify the crude **2-Methoxy-4,6-dimethylpyrimidin-5-ol** by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of **2-Methoxy-4,6-dimethylpyrimidin-5-ol**, featuring both hydrogen bond donating (hydroxyl) and accepting (methoxy, nitrogen atoms) groups, makes it an attractive starting point for the design of novel bioactive molecules.

Derivatives of similar pyrimidinols have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the potential treatment of hepatocellular carcinoma.^[2] This suggests that **2-Methoxy-4,6-dimethylpyrimidin-5-ol** could serve as a valuable building block for the synthesis of kinase inhibitors or other targeted therapies.

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References

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